4-amino-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including an amino group, a pyrazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-amino-1,2,5-oxadiazole-3-carboxamide with 5-phenyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic protocol used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in a variety of substituted derivatives .
Scientific Research Applications
4-amino-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-amino-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide include other heterocyclic compounds with similar structural features, such as:
- 4-aminoquinoline derivatives
- 4-amino-1,2,5-oxadiazole derivatives
- 5-phenyl-1H-pyrazole derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-amino-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O2/c14-12-11(19-22-20-12)13(21)18-16-7-9-6-15-17-10(9)8-4-2-1-3-5-8/h1-7H,(H2,14,20)(H,15,17)(H,18,21)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNVPTYDUNHHCL-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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